molecular formula C14H21NO B13994432 Allosedamine CAS No. 497-89-2

Allosedamine

Cat. No.: B13994432
CAS No.: 497-89-2
M. Wt: 219.32 g/mol
InChI Key: GOWRYACIDZSIHI-UHFFFAOYSA-N
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Description

Contextual Significance of Allosedamine within Natural Product Chemistry

Allosedamine holds a notable position in the field of natural product chemistry due to its classification as a piperidine (B6355638) alkaloid. sciforum.net The piperidine ring is a fundamental structural motif found in a vast array of naturally occurring alkaloids and is a recognized feature in many drug candidates. sciforum.net The interest in piperidine alkaloids like allosedamine is demonstrated by the extensive body of research detailing their biological sources and structural variety, making them valuable targets for organic chemists. sciforum.net

(-)-Allosedamine was first isolated from the plant Lobelia inflata. thieme-connect.com This plant has a history of use in the treatment of respiratory conditions such as asthma and bronchitis. thieme-connect.com The 1,3-aminoalcohol functionality is a key structural feature of allosedamine and is found in many other synthetic and natural compounds with physiological activities. sciforum.net This structural element is also present in its diastereomer, (+)-sedamine, which was initially isolated from Sedum acre. thieme-connect.com The study of allosedamine and its related compounds contributes to the broader understanding of the chemical and biological diversity of piperidine alkaloids. sciforum.net

The synthesis of allosedamine and other 2-(2-hydroxyalkyl)piperidine alkaloids is an active area of research, with various strategies being developed to achieve their enantioselective synthesis. sciforum.netresearchgate.net These efforts are significant as they not only provide access to these specific natural products but also drive the development of new and efficient synthetic methods that can be applied to other complex molecules. mdpi.com

Historical Development of Allosedamine Research

The history of allosedamine research is intrinsically linked to the broader exploration of alkaloids from the Sedum and Lobelia genera. While its diastereomer, (+)-sedamine, was the first of this structural class to be isolated from Sedum acre, (-)-allosedamine was later identified in Lobelia inflata. thieme-connect.com

Early research focused on the isolation and structural elucidation of these alkaloids. thieme-connect.com Following the determination of their structures, significant efforts in the synthetic chemistry community have been directed towards the total synthesis of both sedamine and allosedamine. thieme-connect.com Over the years, numerous synthetic approaches have been reported, reflecting the evolution of synthetic organic chemistry.

Key milestones in allosedamine research include the development of various enantioselective syntheses. For instance, several approaches have utilized the Sharpless asymmetric epoxidation as a key step to establish the desired stereochemistry. thieme-connect.comthieme-connect.com Other notable strategies involve organocatalytic asymmetric intramolecular aza-Michael reactions and cycloadditions of chiral nitrones. mdpi.comunige.ch These synthetic endeavors highlight the continuous interest in allosedamine as a target for showcasing novel synthetic methodologies. sciforum.netresearchgate.net

Structural Classification of Allosedamine as a Piperidine Alkaloid

Allosedamine is classified as a piperidine alkaloid. naturalproducts.net This classification is based on its core chemical structure, which features a piperidine ring. wikipedia.org The piperidine ring is a six-membered heterocycle containing one nitrogen atom. wikipedia.org

The specific structure of allosedamine consists of a piperidine ring substituted at the 2-position with a 2-hydroxy-2-phenylethyl group. It is a diastereomer of sedamine, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms at one of their stereocenters. researchgate.net The systematic name for piperidine is azacyclohexane. wikipedia.org

The general structure of these alkaloids has made them attractive targets for synthetic chemists, leading to the development of various synthetic routes to access these molecules with high stereocontrol. sciforum.netresearchgate.net

Interactive Data Tables

Table 1: Properties of Allosedamine

Property Value
Molecular Formula C15H23NO
Molar Mass 233.35 g/mol
Class Piperidine Alkaloid
Natural Source Lobelia inflata

Table 2: Compound Names Mentioned

Compound Name
Allosedamine
(+)-Allosedamine
(-)-Allosedamine
Sedamine
(+)-Sedamine
Piperidine
(+)-Coniine
(-)-Coniceine
(+)-β-Conhydrine
Cinnamyl alcohol
Allyl alcohol
Benzoic acid
(+)-dehydrocurcumene
(+)-tumerone
(+)-curcumene
(-)-homoproline
(-)-homopipecolic acid
(-)-pelletierine
(R)-(+)-Styrene oxide
(+)-Sedridine
(+)-8-ethylnorlobelol
(-)-Halosaline
N-Methyl-a-piperidone
Benzoic acid
(+)-Vertine
(+)-Lythrine
(-)-Lupinine
(+)-Epiepiquinamide
(+)-Myrtine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497-89-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(1-methylpiperidin-2-yl)-1-phenylethanol

InChI

InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3

InChI Key

GOWRYACIDZSIHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CC(C2=CC=CC=C2)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Allosedamine

Botanical and Biological Sources of Allosedamine

Allosedamine has been identified in a limited number of plant species, primarily within the genera Lobelia and Sedum.

Table 1: Botanical Sources of Allosedamine

Family Genus Species Common Name
Campanulaceae Lobelia Lobelia inflata Indian Tobacco
Crassulaceae Sedum Sedum oryzifolium -

Lobelia inflata, commonly known as Indian Tobacco, is a well-documented source of a variety of piperidine (B6355638) alkaloids, including the prominent compound lobeline. Research has confirmed the presence of (-)-Allosedamine as one of the minor alkaloids in this species.

Within the Crassulaceae family, certain Asian Sedum species have been found to contain Allosedamine. Notably, Sedum oryzifolium is reported to contain Allosedamine along with its diastereomer, sedamine, and another related alkaloid, sedinone. nih.gov Its presence is also noted in Sedum acre, a common stonecrop species. The occurrence of these alkaloids is considered a characteristic feature of the "Acre" lineage of Sedum species.

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Preliminary Characterization

The isolation and characterization of Allosedamine from its natural sources involve a multi-step process that leverages modern analytical techniques. The general workflow begins with extraction from plant material, followed by purification and subsequent structural elucidation.

A foundational step in isolating Allosedamine involves an acid-base extraction tailored for alkaloids. The dried and powdered plant material is typically extracted with a slightly acidic hydroalcoholic solution to protonate the nitrogen-containing alkaloids, rendering them soluble in the aqueous phase. Subsequent basification of the aqueous extract deprotonates the alkaloids, allowing for their extraction into an immiscible organic solvent. This process effectively separates the alkaloid fraction from other plant metabolites. researchgate.netresearchgate.net

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purification of Allosedamine from the crude alkaloid extract. Reversed-phase columns, such as C8 or C18, are commonly employed. researchgate.netnih.gov The mobile phase typically consists of a gradient mixture of an acidified aqueous solution and an organic solvent like acetonitrile. This allows for the separation of individual alkaloids based on their polarity. For preparative isolation, techniques like pH-zone-refining counter-current chromatography can be utilized for large-scale purification of alkaloids prior to a final HPLC polishing step. researchgate.net

Preliminary Characterization: Once isolated, preliminary characterization of Allosedamine is achieved through a combination of chromatographic and spectroscopic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is crucial for the identification of Allosedamine in plant extracts. The compound is first separated by liquid chromatography and then introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used, where Allosedamine will form a protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion, producing a characteristic fragmentation pattern that serves as a fingerprint for identification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of piperidine alkaloids. This technique provides information on the retention time and mass spectrum of the compound, which can be compared to known standards for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed, specific ¹H and ¹³C NMR data for Allosedamine from natural isolates is not extensively published, NMR spectroscopy is the definitive method for the structural elucidation of a purified compound. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of its structure and stereochemistry. For related piperidine alkaloids, extensive 1D and 2D NMR experiments are used to establish their complete structures. nih.gov

Comparative Analysis of Allosedamine Distribution in Natural Extracts

Comparative studies on the distribution of Allosedamine in various natural extracts are limited. However, available research provides some insights into its relative abundance in different species.

A metabolomic study comparing three Lobelia species (L. nicotianifolia, L. sessilifolia, and L. chinensis) using LC-ESI-MS/MS identified "nor-allosedamine" as a key metabolite for distinguishing L. chinensis. researchgate.net This suggests that derivatives of Allosedamine may be present in varying concentrations across different species within the same genus, potentially serving as chemotaxonomic markers.

Within the Sedum genus, a study of several Asian species noted that Sedum oryzifolium contains a distinct alkaloid profile that includes Allosedamine, sedamine, and sedinone, which are also characteristic of Sedum acre. nih.gov The presence of this suite of alkaloids appears to be a common feature in the 'Acre' lineage of Sedum. While direct quantitative comparisons are not provided in this study, the co-occurrence of these related alkaloids across different species within this lineage is significant.

The following table summarizes the qualitative findings on the distribution of Allosedamine and related compounds in the mentioned species.

Table 2: Qualitative Distribution of Allosedamine and Related Compounds in Select Plant Extracts

Genus Species Compound Relative Abundance/Significance
Lobelia L. chinensis nor-allosedamine Key discriminating metabolite researchgate.net
Sedum S. oryzifolium Allosedamine Present nih.gov

It is important to note that the concentration of alkaloids, including Allosedamine, can be influenced by various factors such as the plant's geographic origin, growing conditions, and the developmental stage at which it is harvested. Further quantitative studies are necessary to provide a more detailed comparative analysis of Allosedamine distribution in natural extracts.

Elucidation of Allosedamine Biosynthetic Pathways

Proposed Biogenetic Hypotheses for the Piperidine (B6355638) Alkaloid Core

The formation of the piperidine ring, the central structural motif of allosedamine, is widely accepted to follow the classical biogenetic hypothesis for this class of alkaloids. This hypothesis posits that the amino acid L-lysine serves as the primary precursor.

Two main hypotheses have been considered for the biogenesis of the sedamine skeleton, which includes allosedamine. The first, a polyacyl hypothesis, suggests the combination of three acetyl units with a benzoyl residue. However, experimental evidence has largely discredited this for sedamine-type alkaloids.

The more strongly supported "classical" biogenetic hypothesis proposes a Mannich-type condensation. This pathway involves the following key steps:

Formation of Cadaverine (B124047): L-lysine undergoes decarboxylation, catalyzed by lysine (B10760008) decarboxylase (LDC), to yield cadaverine.

Oxidative Deamination: Cadaverine is then oxidatively deaminated by a primary-amine oxidase (AOC) to form 5-aminopentanal (B1222117).

Cyclization: 5-aminopentanal spontaneously cyclizes to form the imine, Δ¹-piperideine.

The second precursor for allosedamine is derived from the amino acid L-phenylalanine, which provides the C6-C2 side chain. Phenylalanine is first converted to cinnamic acid, which then likely undergoes β-oxidation to form benzoylacetic acid.

The crucial condensation step is hypothesized to be a Mannich-type reaction between Δ¹-piperideine and benzoylacetic acid. This reaction would form the intermediate l-methyl-2-(β-phenyl-β-oxoethyl)piperidine, also known as "sedamine ketone." The subsequent stereospecific reduction of the ketone group is the key diverging point that leads to either sedamine or allosedamine, with the latter having a different stereochemical configuration at the hydroxyl-bearing carbon.

Isotopic Labeling Studies for Precursor Incorporation

While specific isotopic labeling studies on allosedamine are not extensively documented, comprehensive studies on its diastereomer, sedamine, in Sedum acre provide compelling indirect evidence for the precursor-product relationships in allosedamine biosynthesis. These studies have been instrumental in validating the proposed biogenetic hypotheses.

In experiments using radiolabeled precursors, it was demonstrated that:

Lysine Incorporation: When plants were fed with [2-¹⁴C]-lysine and [6-¹⁴C]-lysine, the radioactivity was specifically incorporated into the piperidine ring of sedamine. researchgate.net Degradation of the resulting sedamine showed that the label from [2-¹⁴C]-lysine was located at carbon 2 of the piperidine nucleus, while the label from [6-¹⁴C]-lysine was found at carbon 6. cdnsciencepub.com This confirms that lysine is incorporated asymmetrically.

Phenylalanine Incorporation: The administration of [2-¹⁴C]-phenylalanine and [3-¹⁴C]-phenylalanine resulted in the radioactivity being exclusively located in the C6-C2 side chain of sedamine. cdnsciencepub.com Further degradation studies revealed that the isotopic distribution was maintained, indicating that the C6-C2 unit from phenylalanine is incorporated intact. cdnsciencepub.com

These findings for sedamine strongly suggest that allosedamine is formed from the same precursors, lysine and phenylalanine, via a common intermediate. The divergence in the pathway would occur after the incorporation of these precursors.

Table 1: Summary of Isotopic Labeling Studies on Sedamine Biosynthesis

Labeled PrecursorProduct AnalyzedLocation of Label in ProductConclusionReference
[2-¹⁴C]-LysineSedamineCarbon 2 of the piperidine ringLysine is the precursor for the piperidine ring. researchgate.netcdnsciencepub.com
[6-¹⁴C]-LysineSedamineCarbon 6 of the piperidine ringLysine is incorporated asymmetrically. cdnsciencepub.com
[2-¹⁴C]-PhenylalanineSedamineα-carbon of the side chainPhenylalanine is the precursor for the side chain. cdnsciencepub.com
[3-¹⁴C]-PhenylalanineSedamineβ-carbon of the side chainThe C6-C2 unit of phenylalanine is incorporated intact. cdnsciencepub.com

Identification and Characterization of Putative Enzymatic Steps

Direct characterization of the enzymes involved in allosedamine biosynthesis is an area requiring further research. However, based on the proposed pathway and studies of related alkaloids, the involvement of several enzyme families can be inferred.

Lysine Decarboxylase (LDC): This enzyme is responsible for the initial conversion of lysine to cadaverine. LDCs are well-characterized enzymes in plant secondary metabolism. ntu.edu.sg

Amine Oxidase (AOC): An amine oxidase is required for the oxidative deamination of cadaverine to 5-aminopentanal. Studies on pea seedlings have shown that sedamine derivatives can inhibit amine oxidases, suggesting an interaction between these alkaloids and this class of enzymes. acs.org

Reductases: The key step that determines the formation of allosedamine versus sedamine is the reduction of the "sedamine ketone" intermediate. This reduction is catalyzed by a reductase, and the specific stereochemical outcome (leading to the allo configuration) depends on the facial selectivity of the enzyme. Different species or even different tissues within the same plant may express stereospecific reductases that produce varying ratios of sedamine and allosedamine. While the specific reductase for allosedamine has not been isolated, the existence of such enzymes is a common feature in alkaloid biosynthesis. ntu.edu.sg In synthetic chemistry, enzymes like Lipase (B570770) PS and porcine pancreatic lipase have been used for the kinetic resolution of intermediates in the synthesis of both sedamine and allosedamine, highlighting the potential for enzymes to distinguish between these stereoisomers. acs.orgnih.gov

Comparative Biosynthetic Analyses with Related Piperidine Alkaloids

The biosynthetic pathway of allosedamine shares fundamental similarities with other piperidine alkaloids derived from lysine.

Sedamine: The most direct comparison is with its diastereomer, sedamine. They share the same precursors and early biosynthetic intermediates. The pathways diverge only at the final reduction step, where different stereoisomers are formed. cdnsciencepub.com

Anabasine (B190304): Found in Nicotiana glauca, the piperidine ring of anabasine is also derived from lysine via Δ¹-piperideine. cdnsciencepub.com This demonstrates a conserved pathway for the formation of the piperidine core across different plant families and alkaloid structures.

Lobeline: The piperidine ring of lobeline, found in Lobelia inflata, is also proposed to originate from lysine. cdnsciencepub.com The side chains, however, are derived from precursors other than a single phenylalanine unit, showcasing how different side chain precursors can be coupled to the same piperidine core.

These comparative analyses underscore a modularity in piperidine alkaloid biosynthesis, where a conserved pathway for the formation of the heterocyclic ring is combined with diverse pathways for the elaboration of side chains, leading to a wide array of natural products. The case of allosedamine and sedamine represents one of the simplest and most elegant examples of this, where a single stereochemical difference in the final enzymatic step leads to two distinct molecules.

Advanced Synthetic Strategies for Allosedamine and Its Stereoisomers

Total Synthesis Approaches to Allosedamine

The total synthesis of Allosedamine, a piperidine (B6355638) alkaloid, has been a subject of significant interest, leading to the development of various strategic pathways. These routes often showcase novel methodologies for the construction of the core piperidine ring and the precise installation of its stereocenters.

Retrosynthetic Dissections and Key Intermediates

Retrosynthetic analysis of Allosedamine typically identifies the piperidine ring as the central structural feature to be assembled. Common disconnections break the ring or its substituents, leading to acyclic precursors that can be cyclized. A frequent strategy involves disconnecting the C-N and C-C bonds of the piperidine ring, suggesting a cyclization approach from a linear amino alcohol or a related precursor.

Key intermediates in Allosedamine synthesis often include:

Homoallylamines : These are crucial precursors for ring-closing metathesis (RCM) strategies to form the piperidine ring. thieme-connect.com

Acyclic amino aldehydes or ketones : These intermediates are poised for intramolecular cyclization reactions, such as the aza-Michael addition. nih.govmdpi.comacs.org

Chiral epoxides : Utilized in Sharpless asymmetric epoxidation approaches, these intermediates help establish the required stereochemistry early in the synthesis. thieme-connect.comthieme-connect.com

N-protected 2-piperidineethanol : This versatile intermediate can be resolved enzymatically and then elaborated to afford both Allosedamine and its diastereomer, Sedamine. nih.govcapes.gov.br

Isoxazolidinium salts : These heterocyclic intermediates can be ring-opened to stereoselectively form the Allosedamine backbone. researchgate.netnstl.gov.cn

Pioneering Synthetic Routes to Allosedamine

Several innovative methods have been successfully applied to the total synthesis of Allosedamine, each with its unique approach to constructing the target molecule.

Intramolecular Aza-Michael Reactions : Organocatalytic intramolecular aza-Michael additions have proven to be a powerful method for the enantioselective synthesis of the piperidine core. nih.govmdpi.comacs.orgacs.org In this strategy, a carbamate (B1207046) with a distant α,β-unsaturated aldehyde is cyclized. For instance, using a Jørgensen-Hayashi catalyst, the reaction proceeds with excellent enantioselectivity (up to 96% ee) to form a piperidine aldehyde, which is a direct precursor to (+)-Allosedamine. acs.orgacs.org This method was successfully applied to the concise synthesis of (+)-Allosedamine, (+)-Sedamine, and (+)-Coniine. nih.govacs.orgresearchgate.net

Iodide Treatment of Isoxazolidinium Salts : A straightforward and stereospecific route to (±)-Allosedamine involves the ring opening of an isoxazolidinium salt with lithium iodide. researchgate.netacs.org This method provides a simple pathway to the racemic form of the alkaloid. researchgate.netnstl.gov.cnresearchgate.netunical.it

Application of Electrophilic Alkylation and Reduction Strategies

Electrophilic alkylation and reduction are fundamental transformations integrated into various stages of Allosedamine synthesis to build the carbon skeleton and set the final stereochemistry.

Electrophilic Alkylation : The Evans alkylation, a type of chiral auxiliary-based electrophilic alkylation, is a powerful method for creating stereogenic centers. york.ac.uk While not explicitly detailed for Allosedamine in the provided context, similar principles of creating C-C bonds via electrophilic attack are inherent in many synthetic steps, such as the addition of organometallic reagents to electrophilic carbonyls.

Reduction Strategies : Reduction reactions are critical for converting functional groups and finalizing the structure.

Reduction of Epoxides : In syntheses commencing with a Sharpless asymmetric epoxidation, the regioselective reduction of the resulting epoxy alcohol is a key step to produce a 1,3-diol, which carries the stereochemical information for the rest of the synthesis. thieme-connect.comthieme-connect.comresearchgate.net

Reduction of Carbonyls and Imines : The reduction of ketone or aldehyde functionalities is often required to generate the secondary alcohol moiety of Allosedamine.

Reduction of Protecting Groups : N-Boc groups are commonly reduced using reagents like lithium aluminum hydride (LiAlH4) in the final steps to yield the N-methyl group of the natural product. mdpi.com

Enantioselective and Diastereoselective Syntheses of Allosedamine

Achieving control over the absolute and relative stereochemistry of the two chiral centers in Allosedamine is paramount. Modern asymmetric synthesis has provided powerful tools to this end, primarily through catalysis and the use of chiral auxiliaries.

Asymmetric Organocatalysis in Allosedamine Synthesis

Asymmetric organocatalysis has emerged as a highly effective strategy for the enantioselective synthesis of Allosedamine, particularly through the intramolecular aza-Michael reaction. nih.govmdpi.comacs.orgacs.org This approach avoids the use of metals and often proceeds under mild conditions with high enantioselectivity.

The Fustero group demonstrated a concise synthesis of (+)-Allosedamine using an organocatalytic intramolecular aza-Michael reaction of a carbamate bearing an α,β-unsaturated aldehyde. acs.orgacs.org The use of a prolinol-derived catalyst (Jørgensen's catalyst IV) was crucial for achieving high enantiomeric excess. acs.orgacs.org The resulting piperidine aldehyde was then treated with phenyl magnesium bromide, which after separation of diastereomers and deprotection, yielded (+)-Allosedamine. acs.org

CatalystSubstrate TypeKey ReactionYieldEnantiomeric Excess (ee)Ref
Jørgensen's Catalyst IVCarbamate with α,β-unsaturated aldehydeIntramolecular Aza-MichaelGoodUp to 96% acs.orgacs.org
Prolinol Derivative IICarbamate with α,β-unsaturated aldehydeIntramolecular Aza-Michael73%27% acs.org
Prolinol Derivative IIICarbamate with α,β-unsaturated aldehydeIntramolecular Aza-Michael78%40% acs.org

Chiral Auxiliary-Controlled Synthetic Methodologies

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A prominent example in the synthesis of Allosedamine is the use of SAMP/RAMP hydrazones. researchgate.netsciforum.netamanote.com A convenient synthesis of (+)-Allosedamine has been developed where the key steps are a highly stereoselective 1,2-nucleophilic addition to a SAMP hydrazone and a subsequent ring-closing metathesis (RCM). researchgate.netsciforum.net This hydrazone methodology allows for the effective installation of the stereogenic center at the C2 position of the piperidine ring. researchgate.netsciforum.netsciforum.net The versatility of this approach is highlighted by its applicability to a wide range of 2-hydroxyalkylated piperidine alkaloids, with the ability to synthesize the optical antipodes by simply using the RAMP auxiliary instead of SAMP. researchgate.net

Chiral AuxiliaryKey Reaction StepPurposeOutcomeRef
SAMP Hydrazone1,2-Nucleophilic AdditionInstallation of C2 stereocenterHigh stereoselectivity for (+)-Allosedamine researchgate.netsciforum.net
RAMP Hydrazone1,2-Nucleophilic AdditionInstallation of C2 stereocenterAccess to the enantiomer, (–)-Allosedamine researchgate.net
(2S)-bornane-10,2-sultamNitrone CycloadditionDiastereocontrolSynthesis of (–)-Allosedamine open.ac.uk

Enzymatic Kinetic Resolution and Chemoenzymatic Strategies

Chemoenzymatic strategies, which integrate enzymatic reactions into a multi-step chemical synthesis, offer a powerful approach for producing enantiomerically pure compounds. A key technique in this regard is Enzymatic Kinetic Resolution (EKR), where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers.

A notable application of this strategy in the synthesis of Allosedamine involves the kinetic resolution of racemic N-Boc-piperidine-2-ethanol. researchgate.netcapes.gov.bracs.org This resolution was effectively accomplished through a sequential transesterification process mediated by two different lipases that exhibit opposite enantioselectivities. researchgate.netcapes.gov.bracs.org In this process, Lipase (B570770) PS (from Pseudomonas cepacia) and porcine pancreatic lipase (PPL) are used sequentially to resolve the racemic alcohol. researchgate.netacs.org This method allows for the gram-scale production of both the (R) and (S) enantiomers of the N-Boc protected alcohol, which are versatile chiral building blocks for synthesizing various piperidine alkaloids. researchgate.netcapes.gov.bracs.org

The enantiopure (S)-alcohol is then converted into (-)-allosedamine through a concise three-step sequence. mdpi.com This chemoenzymatic route highlights the efficiency of using biocatalysis to establish the key stereocenter early in the synthesis. rsc.org

Another example of EKR in an Allosedamine synthesis involves the use of a cobalt-catalyzed hydrolytic kinetic resolution (HKR). This method was employed as a key step to introduce the two stereogenic centers with a high degree of diastereomeric ratio in a concise synthesis of (+)-allosedamine. researchgate.net

Enzymatic Resolutions in Allosedamine Synthesis
StrategyEnzyme/CatalystSubstrateOutcomeReference
Sequential Kinetic ResolutionLipase PS and Porcine Pancreatic Lipase (PPL)(rac)-N-Boc-piperidine-2-ethanolSeparation of (R) and (S) enantiomers; precursor to (+)- and (-)-Allosedamine researchgate.netcapes.gov.bracs.org
Hydrolytic Kinetic Resolution (HKR)Cobalt-based catalystEpoxide precursorDiastereoselective setup of stereocenters for (+)-Allosedamine synthesis researchgate.net

Stereocontrolled Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis for the construction of cyclic systems, including the piperidine ring of Allosedamine. This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, forms a new double bond within a molecule by joining two existing alkene functionalities.

In several syntheses of Allosedamine, RCM is the key step for constructing the central piperidine ring. For example, a concise synthesis of (+)-allosedamine utilized RCM following an initial cobalt-catalyzed hydrolytic kinetic resolution. researchgate.net Similarly, enantioselective syntheses of (-)-allosedamine have employed RCM on acyclic precursors where the stereocenters were previously established. researchgate.netthieme-connect.com

One stereoselective synthesis of (−)-allosedamine involves the creation of a β-sulfonamido unsaturated sulfoxide (B87167) precursor. After several steps to elaborate the side chains, the piperidine ring is efficiently formed using an RCM reaction. researchgate.netresearchgate.net Another approach starts from an enantiopure aldehyde, introduces a second stereocenter via an asymmetric allylboration, and then uses RCM with a second-generation Grubbs catalyst to form a dihydropyran ring, which is later converted to the piperidine structure. mdpi.com These strategies demonstrate the versatility of RCM in creating the core heterocyclic structure of Allosedamine from stereochemically defined acyclic precursors.

Ring-Closing Metathesis in Allosedamine Synthesis
Target StereoisomerPreceding Key StepRCM Catalyst (Typical)SignificanceReference
(+)-AllosedamineHydrolytic Kinetic Resolution (HKR)Ruthenium-based (e.g., Grubbs catalyst)Forms the piperidine ring from an acyclic diene. researchgate.net
(-)-AllosedamineSharpless Asymmetric EpoxidationRuthenium-based (e.g., Grubbs catalyst)Cyclization is a key part of the overall synthetic strategy. researchgate.netthieme-connect.com
(-)-AllosedamineDiastereoselective synthesis of a β-sulfonamido unsaturated sulfoxideRuthenium-based (e.g., Grubbs catalyst)Constructs the piperidine ring from a complex acyclic precursor. researchgate.netresearchgate.net

Sharpless Asymmetric Epoxidation as a Key Stereogenic Step

The Sharpless Asymmetric Epoxidation is a highly reliable and predictable reaction used to convert allylic alcohols into enantiopure 2,3-epoxyalcohols. wikipedia.org This reaction has been employed as the pivotal stereogenic step in at least two distinct approaches to the enantioselective synthesis of (-)-allosedamine. thieme-connect.comresearchgate.net

In these syntheses, a suitable allylic alcohol is subjected to Sharpless epoxidation conditions, which involve a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and an oxidant like tert-butyl hydroperoxide. thieme-connect.comwikipedia.org The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for precise control over the absolute stereochemistry of the resulting epoxy-alcohol. wikipedia.org This chiral epoxide then serves as a versatile intermediate that is further transformed through a series of reactions, such as regioselective epoxide reduction and nucleophilic displacements, to ultimately yield the target (-)-allosedamine. thieme-connect.com The successful use of this method underscores its power in setting a key stereocenter with high enantioselectivity early in a synthetic sequence. google.com

Development of Divergent and Convergent Synthetic Routes to Allosedamine Analogues

The development of synthetic routes that can be adapted to produce a variety of related structures is highly valuable for chemical biology and drug discovery. Divergent and convergent syntheses are two powerful strategies for achieving this goal. encyclopedia.pubwikipedia.org

A divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a library of structurally related compounds. encyclopedia.pubwikipedia.org The chemoenzymatic synthesis of Allosedamine provides an excellent example of a divergent approach. The enantiopure (R)- and (S)-N-Boc-piperidine-2-ethanols, obtained from the enzymatic resolution, are versatile building blocks. researchgate.netmdpi.com While the reaction with a phenyl Grignard reagent leads to Allosedamine and its stereoisomer Sedamine, employing different Grignard reagents or other nucleophiles can provide access to a wide array of other piperidine alkaloids and novel analogues. mdpi.com

A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of a molecule, which are then joined together in the later stages. researchgate.net The synthesis of Allosedamine analogues can be envisioned via a convergent route where a core piperidine fragment, prepared stereoselectively, is coupled with various side chains. For example, the strategy involving the allylation of chiral imines followed by RCM can be considered convergent, as the piperidine ring is formed by combining distinct fragments. researchgate.net

Structural Modifications and Derivatization of Allosedamine for Research Applications

Synthesis of Allosedamine Analogues Bearing Structural Variations on the Piperidine (B6355638) Ring

The synthesis of allosedamine analogues with modifications on the piperidine ring is a key area of research aimed at exploring the chemical space around this scaffold. Various synthetic strategies have been developed to introduce substituents at different positions of the piperidine ring, thereby creating a library of analogues for biological evaluation.

One approach involves the functionalization of the piperidine ring at positions other than the C-2 side chain. For instance, anodic oxidation has been utilized for the functionalization of the C-6 position of the piperidine ring in the synthesis of sedamine-type derivatives, which could be extrapolated to allosedamine synthesis. cdnsciencepub.com This method allows for the introduction of a methoxy (B1213986) group at C-6, which can then be substituted by other nucleophiles to generate 2,6-disubstituted piperidine analogues. cdnsciencepub.com

Another strategy focuses on the direct, site-selective C-H functionalization of the piperidine ring. By selecting appropriate catalysts and protecting groups on the nitrogen atom, it is possible to direct the insertion of functional groups to the C-2, C-3, or C-4 positions. nih.govd-nb.info For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed to synthesize positional analogues of other piperidine-containing compounds, a technique applicable to the allosedamine scaffold. nih.govd-nb.info

Furthermore, the synthesis of related piperidine alkaloids like coniine and epidihydropinidine (B1243738) showcases methods for elongating the alkyl chain at the C-2 position of the piperidine ring through reactions such as the Wittig reaction, followed by hydrogenation. mdpi.com These methods can be adapted to modify the side chain of allosedamine, leading to analogues with varied steric and electronic properties.

A summary of synthetic strategies for piperidine ring variation is presented in the table below:

Strategy Position(s) Functionalized Key Reactions Potential Allosedamine Analogues Reference(s)
Anodic OxidationC-6Anodic methoxylation, Nucleophilic substitution2,6-disubstituted allosedamine derivatives cdnsciencepub.com
C-H FunctionalizationC-2, C-3, C-4Rhodium-catalyzed C-H insertionPositional isomers of allosedamine nih.govd-nb.info
Side-Chain ElongationC-2Wittig reaction, HydrogenationAllosedamine analogues with extended C-2 side chains mdpi.com
Ring-Closing MetathesisN/A (forms the ring)Ring-closing metathesis (RCM) of acyclic precursorsAccess to a wide range of substituted piperidines researchgate.netresearchgate.net

Functionalization Strategies for Allosedamine Scaffold Diversification

To broadly explore the biological potential of allosedamine, diversity-oriented synthesis (DOS) and scaffold functionalization strategies are employed. These approaches aim to generate a wide array of structurally diverse molecules from a common starting material.

One powerful strategy is the use of an "organometallic enantiomeric scaffold". nih.gov In this approach, an organometallic π-complex of an unsaturated heterocyclic ligand serves as a chiral scaffold. This allows for the systematic and controlled introduction of multiple substituents in a three-dimensional space around the piperidine ring, a method that can be applied to allosedamine precursors. nih.gov

Diversity-oriented synthesis often begins with a versatile starting material, such as enantiopure 2-piperidineethanol. mdpi.com By converting the aldehyde derivative of this precursor into a carbon-carbon double bond, a range of subsequent reactions can be employed for diversification. These include intramolecular Heck reactions, 1,3-dipolar cycloadditions, and ring-closing metathesis, leading to complex bicyclic and polycyclic structures derived from the initial piperidine scaffold. mdpi.com

The functionalization of the existing hydroxyl and amine groups on the allosedamine structure is another direct route to diversification. The hydroxyl group can be converted to esters, ethers, or other functional groups, while the secondary amine of nor-allosedamine can be N-alkylated or N-acylated to introduce a variety of substituents. sciforum.netacs.org

Design and Synthesis of Allosedamine-Inspired Chemical Probes and Ligands

The structural features of allosedamine make it an attractive template for the design of chemical probes and ligands to study biological systems. These tools are designed to interact with specific biological targets, often incorporating a reporter tag or a reactive group for target identification and validation.

For example, allosedamine derivatives can be designed as molecular probes to investigate the active sites of enzymes. A study on pea seedlings amine oxidase (PSAO) utilized sedamine and its analogues, including allosedamine, as competitive inhibitors to probe the enzyme's active site. nih.gov The differential inhibitory activities of the stereoisomers and N-demethylated analogues provided insights into the topology of the binding pocket. nih.gov

Furthermore, the β-amino alcohol motif present in allosedamine is a key pharmacophore in various biologically active molecules. This structural element has been used to design ligands for specific receptors. For instance, β-amino alcohol derivatives have been developed as small-molecule inhibitors of Toll-like receptor 4 (TLR4) for potential use as anti-sepsis agents. nih.gov This demonstrates how the core structure of allosedamine can inspire the design of ligands for unrelated targets.

The design of chemical probes can also involve the incorporation of a "bait" or "handle" for pull-down experiments. This could involve synthesizing an allosedamine analogue containing an azide (B81097) or alkyne group, which can be used in click chemistry reactions to attach a biotin (B1667282) or fluorescent tag for target isolation and visualization. unimi.it

Methodological Approaches to Structure-Activity Relationship Investigations in Preclinical Contexts

Structure-activity relationship (SAR) studies are crucial in preclinical research to understand how the chemical structure of a compound relates to its biological activity. For allosedamine and its analogues, SAR studies aim to identify the key structural features required for a desired biological effect and to optimize lead compounds.

A common methodological approach is the systematic modification of the allosedamine scaffold and the evaluation of the resulting analogues in relevant biological assays. In the study of sedamine derivatives as PSAO inhibitors, a clear SAR was established. nih.gov The "nor-" derivatives (lacking the N-methyl group) were found to be approximately five-fold stronger inhibitors than their N-methylated counterparts. nih.gov Additionally, the stereochemistry was critical, with the (-)-diastereomers being considerably stronger inhibitors than the (+)-antipodes. nih.gov The allo-isomers were slightly weaker inhibitors than the sedamine isomers. nih.gov

These findings can be summarized in a data table:

Compound Stereochemistry Relative Inhibitory Potency (PSAO) Reference
AllosedaminealloWeaker nih.gov
Sedamine---Stronger than allosedamine nih.gov
Norallosedamineallo, N-demethyl~5x stronger than allosedamine nih.gov
NorsedamineN-demethyl~5x stronger than sedamine nih.gov
(-)-diastereomers---Stronger than (+)-antipodes nih.gov

SAR studies are not limited to a single target. For other piperidine alkaloids, such as those from fire ant venom with antifungal activity, the length of the alkyl side chain has been shown to be a critical determinant of activity. nih.gov Similarly, in the development of piperidine-based analogues of cocaine as monoamine transporter inhibitors, modifications to the N-substituent significantly impacted the activity and selectivity. acs.org These examples highlight the importance of systematically exploring different regions of the molecular scaffold to build a comprehensive SAR model. This knowledge is then used to guide the design of more potent and selective analogues for further preclinical development.

Preclinical Biological Investigations and Molecular Mechanistic Research Pertaining to Allosedamine

In Vitro Cellular and Biochemical Assay Methodologies for Allosedamine and its Analogues

Enzyme Inhibition Research

Studies have investigated the inhibitory effects of allosedamine and related compounds on various enzymes. One area of focus has been on amine oxidases. In research on pea seedlings amine oxidase (PSAO), allosedamine demonstrated competitive inhibition. nih.govtandfonline.com The inhibitory effect of allosedamine was found to be weaker than that of its stereoisomer, sedamine, and significantly weaker than their nor-derivatives, norallosedamine and norsedamine. nih.govtandfonline.com Specifically, the (-)-diastereomers of these sedamine alkaloids were considerably stronger inhibitors than the (+)-antipodes. nih.govtandfonline.com

Further research has differentiated the mechanism of inhibition by these alkaloids from substrate analogues. While substrate analogues like 1,5-diamino-3-pentanone affect the spectrum of the topaquinone (B1675334) (TPQ) cofactor of PSAO, allosedamine and other alkaloids such as L-lobeline and cinchonine (B1669041) did not, suggesting they interact with a different residue within the active site, possibly through hydrophobic interactions. tandfonline.com

While the provided outline mentions chitinase (B1577495) inhibition by allosamidin (B1666888) analogues, it is important to clarify that allosamidin is a pseudotrisaccharide and a potent inhibitor of family-18 chitinases. nih.govresearchgate.nettandfonline.com Allosedamine is a piperidine (B6355638) alkaloid and is structurally distinct from allosamidin. However, the synthesis of allosamizoline, a key component of allosamidin, has been a significant area of research. researchgate.nettandfonline.com Analogues of allosamidin, such as demethylallosamidin, have shown potent inhibitory activity against human chitinase and are being explored for their therapeutic potential, for instance, as anti-asthma agents. nih.govtandfonline.com

Receptor Binding and Ligand Interaction Studies

The structural motifs present in piperidine alkaloids have prompted investigations into their interactions with various receptors.

Toll-like Receptor 4 (TLR4) Pathways: Research into β-amino alcohol derivatives, which share structural similarities with the side chain of allosedamine, has shown that these compounds can inhibit the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from gram-negative bacteria, triggering an inflammatory response. nih.gov Some β-amino alcohol derivatives have demonstrated the ability to suppress this LPS-induced inflammatory response in both macrophage cell lines and human whole blood ex vivo models, suggesting potential for development as anti-sepsis agents. nih.gov These compounds are thought to act by disrupting the formation of the TLR4/MD-2 complex. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The piperidine alkaloid scaffold is a known pharmacophore that interacts with nicotinic acetylcholine receptors (nAChRs). mdpi.com For instance, tetraponerines, a family of alkaloids with a fused tricyclic system containing a piperidine ring, are potent inhibitors of a range of nAChRs and act as paralyzing venoms. mdpi.com While direct studies on allosedamine's interaction with nAChRs are not extensively documented in the provided results, the broader class of piperidine alkaloids has a well-established relationship with these receptors.

Non-Human In Vivo Preclinical Model Applications for Biological Evaluation (Methodological Focus)

Preclinical in vivo studies are crucial for evaluating the biological effects of compounds like allosedamine and its analogues. For instance, in the context of TLR4 inhibition by related β-amino alcohol derivatives, a human whole blood ex vivo model has been utilized. nih.gov In this model, the compounds' ability to suppress LPS-induced cytokine release (e.g., IL-8, TNFα, IL-6) is measured. nih.gov This provides a more clinically relevant system than simple cell-based assays by incorporating the complexity of blood components. nih.gov

In the evaluation of allosamidin analogues for anti-asthmatic properties, mouse asthma models have been employed. tandfonline.com In these models, the ability of compounds like demethylallosamidin to inhibit IL-13-induced hyperresponsiveness has been demonstrated. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action for Allosedamine Analogues

The molecular mechanism of action for allosedamine as an inhibitor of pea seedling amine oxidase involves competitive binding to the active site. nih.govtandfonline.com Unlike substrate analogues, it does not appear to interact directly with the TPQ cofactor, suggesting an alternative binding mode within the active site. tandfonline.com

For allosamidin analogues, the mechanism of chitinase inhibition is well-characterized. Allosamidin mimics a ring intermediate formed during chitin (B13524) degradation and binds to the active site of family-18 chitinases. tandfonline.com Key residues involved in this interaction include the catalytic proton donor Glu315, Asp313, and Tyr390 in the active site tunnel of chitinase A from Serratia marcescens. tandfonline.com

In the context of TLR4 inhibition, β-amino alcohol derivatives are believed to function by disrupting the association between TLR4 and its co-receptor MD-2, which is essential for LPS recognition and subsequent signal transduction. nih.gov

Comparative Preclinical Pharmacological Profiling with Other Piperidine Alkaloids

The inhibitory activity of allosedamine on pea seedling amine oxidase has been compared to other piperidine alkaloids. The order of increasing inhibition was found to be: allosedamine < sedamine << norallosedamine < norsedamine. nih.govtandfonline.com This indicates that the "allo" configuration reduces inhibitory potency, while the "nor" (demethylated) form significantly enhances it. nih.govtandfonline.com

Advanced Analytical and Computational Methodologies in Allosedamine Research

High-Resolution Spectroscopic Techniques for Structural Analysis (e.g., Advanced NMR, LC-MS/MS)

The precise structure of alkaloids like Allosedamine is determined through a combination of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable in this regard. acdlabs.comscielo.br

Advanced NMR techniques provide profound insights into molecular structure, including atomic connectivity and the spatial arrangement of functional groups. numberanalytics.com For piperidine (B6355638) alkaloids, one-dimensional (1D) NMR (¹H and ¹³C) is fundamental, while two-dimensional (2D) NMR experiments are used to resolve complex structural features. numberanalytics.comipb.pt These techniques include:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the complete carbon skeleton. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps in determining stereochemistry. numberanalytics.com

The following table illustrates typical NMR data that would be expected for a piperidine alkaloid like Allosedamine, based on analyses of related compounds. researchgate.net

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
22.8 - 3.255 - 60H2 → C3, C6
31.5 - 1.925 - 30H3 → C2, C4, C5
41.5 - 1.925 - 30H4 → C3, C5
51.5 - 1.925 - 30H5 → C4, C6
62.8 - 3.255 - 60H6 → C2, C5
N-CH₃2.2 - 2.540 - 45N-CH₃ → C2, C6
Cα-H4.5 - 5.070 - 75Cα-H → Cβ, C-ipso(Aryl), C-ortho(Aryl)
Cβ-H₂2.5 - 3.045 - 50Cβ-H₂ → Cα, C2
Aryl-H7.2 - 7.5125 - 140Aryl-H → Other Aryl Carbons

LC-MS/MS is a powerful technique for identifying and quantifying alkaloids in complex mixtures. mdpi.comnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. researchgate.net In the analysis of piperidine alkaloids, electrospray ionization (ESI) is commonly used to generate protonated molecules [M+H]⁺. scielo.br Subsequent fragmentation (MS/MS) of this parent ion produces a characteristic pattern of daughter ions that serves as a structural fingerprint. mdpi.com For a compound like Allosedamine, fragmentation would likely involve cleavage of the side chain and fragmentation of the piperidine ring. mdpi.comnih.gov

Precursor Ion (m/z) Product Ions (m/z) Inferred Neutral Loss/Fragment
[M+H]⁺[M+H - H₂O]⁺Loss of water
[M+H]⁺[M+H - C₇H₇OH]⁺Loss of benzyl (B1604629) alcohol
[M+H]⁺C₆H₁₂N⁺Piperidine ring fragment
[M+H]⁺C₇H₇⁺Tropylium ion (from benzyl group)

X-ray Crystallographic Studies for Absolute Stereochemistry Determination (for related alkaloids)

While NMR can define relative stereochemistry, X-ray crystallography provides the definitive determination of a molecule's three-dimensional structure and absolute stereochemistry. researchgate.net This technique requires the compound to be in a crystalline form. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise map of atomic positions.

For alkaloids, this method is the gold standard for unambiguously assigning the configuration of all chiral centers. researchgate.net For instance, the absolute configurations of complex alkaloids like condelphine (B1669295) and pseudocopsinine were unequivocally established through X-ray analysis of their crystalline derivatives. rsc.orgiucr.org In the case of Lythraceae alkaloids, X-ray crystallography of vertaline was used to anchor the absolute stereochemistry of the entire series. sci-hub.se Although a specific crystal structure for Allosedamine is not prominently reported, the methodology applied to these related alkaloids is the definitive path to confirming its absolute configuration. rsc.org

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly used to complement experimental data, providing insights that are difficult or impossible to obtain through laboratory work alone. researchgate.netncn.gov.pl

Alkaloids are often flexible molecules that can exist in multiple conformations. nih.gov Molecular modeling techniques, such as molecular mechanics (MM) and density functional theory (DFT), are used to explore the conformational landscape of molecules like Allosedamine. rsc.orgcdnsciencepub.com These studies can predict the most stable conformers and the energy barriers between them. For N-methylpiperidine, a core structure in Allosedamine, studies have shown that the equatorial conformer is generally more stable than the axial one. rsc.orgacs.org

Understanding the preferred conformations is critical for predicting how Allosedamine and its analogues might interact with biological targets. acs.orgnih.gov Molecular docking simulations can then be used to predict the binding mode of these ligands within the active site of a protein, providing hypotheses about their biological function. frontiersin.org

Quantum chemical calculations are powerful tools for studying reaction mechanisms at the electronic level. rsc.org These methods can map out the entire energy profile of a chemical reaction, including transition states and intermediates. acs.orgacs.org For example, DFT calculations have been used to elucidate the mechanisms of complex alkaloid biosynthetic pathways and synthetic reactions. researchgate.netresearchgate.net In the context of Allosedamine synthesis, quantum calculations could be used to understand the stereoselectivity of key steps, such as the addition reactions used to construct the side chain. frontiersin.org Such calculations help rationalize experimental outcomes and guide the development of more efficient synthetic routes. researchgate.net

Computational chemistry plays a vital role in the discovery of new bioactive compounds. researchgate.net Virtual screening is a technique where large libraries of digital compounds are computationally tested for their potential to bind to a biological target. nih.govscielo.br Starting with the Allosedamine scaffold, virtual screening can be used to identify analogues with potentially improved activity or different selectivity profiles. mdpi.comnih.gov

This process typically involves:

Library Generation: Creating a digital library of virtual compounds based on the Allosedamine structure.

Docking and Scoring: Docking each compound into the target protein's active site and using a scoring function to estimate binding affinity. unpad.ac.id

Hit Selection: Selecting the most promising candidates for synthesis and experimental testing. acs.org

This in silico approach accelerates the drug discovery process by prioritizing compounds that are most likely to be active, saving significant time and resources. scielo.br

Future Perspectives and Emerging Research Directions for Allosedamine

Allosedamine as a Scaffold for Methodological Advancement in Organic Synthesis

The stereochemically rich structure of allosedamine has established it as a valuable benchmark for validating and showcasing novel strategies in asymmetric synthesis. researchgate.netsciforum.net Organic chemists have frequently selected allosedamine as a target to demonstrate the efficacy of new synthetic methodologies, particularly those designed to control stereochemistry. Its synthesis has served as a proving ground for a variety of advanced chemical transformations.

Key synthetic strategies developed or demonstrated through the total synthesis of allosedamine include:

Sharpless Asymmetric Epoxidation : This method has been employed as a crucial step to establish the required stereogenic centers in several synthetic routes to allosedamine. thieme-connect.comthieme-connect.com

Ring-Closing Metathesis (RCM) : Ruthenium-catalyzed RCM has been a key reaction for constructing the central piperidine (B6355638) ring of the allosedamine molecule from an acyclic precursor. researchgate.netthieme-connect.com

Organocatalytic Reactions : The development of enantioselective organocatalytic intramolecular aza-Michael reactions has provided a concise and highly enantioselective pathway to the piperidine core of allosedamine and related alkaloids. acs.orgnih.govacs.org

Enzymatic Kinetic Resolution : Biocatalytic methods, specifically the use of lipases for kinetic resolution of intermediates like N-Boc-piperidine-2-ethanol, have been applied to generate enantiopure building blocks for the synthesis of both enantiomers of allosedamine. capes.gov.brresearchgate.net

Nitrone Cycloaddition : The cycloaddition of chiral nitrones with alkenes has been explored as a strategy for the diastereo- and enantiocontrolled synthesis of the alkaloid. researchgate.netqu.edu.sa

Substrate-Controlled Additions : Highly stereoselective nucleophilic additions to SAMP hydrazones have been utilized to install the stereocenter at the C2 position of the piperidine ring. researchgate.netsciforum.net

The continued pursuit of more efficient and elegant syntheses of allosedamine will undoubtedly spur further innovation in the field of organic chemistry.

Exploration of Novel Biological Targets and Pathways for Preclinical Research

While (-)-Allosedamine was originally isolated from Lobelia inflata, a plant with a history of use in treating respiratory conditions like asthma, detailed preclinical investigation into its specific molecular targets is an emerging field. thieme-connect.com The broader class of 2-(2-hydroxyalkylsubstituted)piperidine alkaloids has been noted for potential memory-enhancing properties, suggesting that neurological pathways could be a fruitful area for future investigation. sciforum.net

A specific area of preclinical research has involved probing the interaction of allosedamine stereoisomers with specific enzymes. A study investigating the inhibition of pea seedling amine oxidase (PSAO) demonstrated that different stereoisomers of allosedamine and its nor-analogue exhibit varied inhibitory activities, highlighting the stereospecificity of the interaction. tandfonline.com This suggests that allosedamine and its derivatives could be used as chemical probes to explore the active sites of amine oxidases and related enzymes.

The data below summarizes the findings on the inhibition of pea seedling amine oxidase by various sedamine alkaloids. tandfonline.com

AlkaloidConfigurationInhibition Constant (Ki) (mM)
(+)-Allosedamine(2S:8R)1.0
(-)-Allosedamine(2R:8S)0.4
(+)-Norallosedamine(2S:8R)0.14
(-)-Norallosedamine(2R:8S)0.08

Future research should aim to screen allosedamine against a wider array of biological targets, such as receptors and ion channels, particularly within the central nervous system and respiratory system, to uncover novel therapeutic potentials.

Interdisciplinary Research Integrating Allosedamine in Chemical Biology

Allosedamine serves as an exemplary scaffold for interdisciplinary research at the interface of chemistry and biology. The synthesis of its various stereoisomers and analogues provides chemical biologists with a toolkit of precisely structured molecular probes to investigate biological systems. tandfonline.com

The differential inhibition of pea seedling amine oxidase by the optical antipodes of allosedamine and norallosedamine is a classic chemical biology approach, where stereochemistry is used to dissect a molecule's interaction with its biological target. tandfonline.com Such studies can elucidate the topology of enzyme active sites and inform the design of more potent and selective inhibitors. Furthermore, the integration of biocatalysis, such as the use of enzymes for kinetic resolution in its synthesis, represents a fusion of biological tools with synthetic chemistry to achieve molecular complexity. capes.gov.brrsc.org Future interdisciplinary efforts could involve synthesizing fluorescently-tagged or biotinylated allosedamine derivatives to visualize its subcellular localization and identify binding partners within cells.

Strategic Directions for Diversity-Oriented Synthesis Inspired by Allosedamine

Diversity-oriented synthesis (DOS) is a strategy that aims to generate libraries of structurally diverse small molecules from a common starting material, facilitating the exploration of new chemical space for drug discovery. The piperidine scaffold of allosedamine is a prime target for DOS approaches. mdpi.comunimi.it

Research has shown that a versatile starting material, 2-piperidineethanol, can be elaborated through various synthetic pathways to yield not only allosedamine but also a range of other alkaloids, including sedamine, coniine, and their analogues. researchgate.netmdpi.comresearchgate.netcapes.gov.br This molecule is considered a valuable chiral building block and an excellent starting point for diversification. unimi.itresearchgate.net By applying different reagents and reaction sequences to this common core, chemists can systematically vary the substitution patterns and stereochemistry, creating a library of related piperidine alkaloids. mdpi.com The synthesis of allosedamine is thus not merely an end in itself, but also a key component of a broader strategy to generate molecular diversity for biological screening. researchgate.net Future DOS strategies inspired by allosedamine could incorporate additional rings or functional groups to further expand the structural and pharmacological diversity of the resulting compound libraries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Allosedamine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The asymmetric synthesis of (+)-Allosedamine typically involves enantioselective reduction of β-amino aldehydes, intramolecular 1,4-addition, and SmI₂-mediated reduction (Scheme 5 in ). Key factors include:

  • Catalyst selection : Chiral thiourea catalysts (e.g., Jacobsen’s thiourea 49) achieve high enantiomeric excess (ee) by stabilizing transition states .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) and low temperatures (−78°C) improve stereochemical control .
  • Workflow validation : Cross-validate intermediates via NMR (¹H/¹³C) and X-ray crystallography to confirm configurations .

Q. What spectroscopic and analytical techniques are critical for characterizing Allosedamine and its intermediates?

  • Methodological Answer :

  • NMR spectroscopy : Use DEPT-135 and 2D-COSY to resolve overlapping signals in 1,3-amino alcohol structures .
  • Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weights of intermediates (e.g., β-hydroxy-δ-aminocarboxylic acids) .

Q. How should researchers design experiments to assess Allosedamine’s role in stereoselective catalysis?

  • Methodological Answer :

  • Substrate scope : Test Allosedamine-derived catalysts with varied electrophiles (e.g., ketones, imines) to evaluate generality .
  • Kinetic studies : Monitor reaction progress via in situ IR or HPLC to determine rate constants and enantioselectivity trends .
  • Control experiments : Compare results with non-chiral analogues to isolate stereochemical effects .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of Allosedamine when facing low yields or ee values?

  • Methodological Answer :

  • Catalyst screening : Test alternative organocatalysts (e.g., squaramides, cinchona alkaloids) to improve transition-state stabilization .
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent polarity, catalyst loading, and stoichiometry .
  • Mechanistic probes : Employ DFT calculations to identify rate-limiting steps and steric bottlenecks .

Q. What strategies resolve contradictions in reported reaction data (e.g., conflicting ee values or yields)?

  • Methodological Answer :

  • Reproducibility checks : Replicate protocols using identical reagent sources/purities (e.g., Sigma-Aldrich vs. TCI) to rule out supplier variability .
  • Data triangulation : Cross-reference NMR shifts, optical rotations, and HPLC retention times with literature databases .
  • Error analysis : Quantify impurities via GC-MS or ICP-OES to identify metal contaminants from catalysts .

Q. How can computational modeling enhance understanding of Allosedamine’s reaction mechanisms?

  • Methodological Answer :

  • DFT studies : Model transition states to explain stereochemical outcomes (e.g., chair vs. boat conformations in 1,4-additions) .
  • MD simulations : Analyze solvent-catalyst interactions to predict optimal reaction media .
  • Software validation : Benchmark results against experimental data (e.g., barrier heights vs. observed kinetics) .

Data Management and Validation

Q. What steps ensure reproducibility of Allosedamine syntheses across laboratories?

  • Methodological Answer :

  • Documentation : Report exact reagent purities, lot numbers, and instrument calibration details (e.g., HPLC column batch) .
  • Open data : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .
  • Peer review : Publish full synthetic protocols in repositories like ChemRxiv or protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.